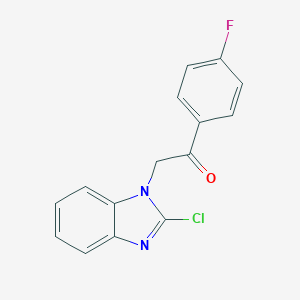
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 selectively inhibits CDK4 and CDK6 by binding to the ATP-binding pocket of the kinases. This prevents the kinases from phosphorylating their downstream targets, including the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4 and CDK6, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inducing cell cycle arrest, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to induce senescence, apoptosis, and differentiation in cancer cells. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for CDK4 and CDK6, which allows for specific targeting of these kinases in cancer cells. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, there are also some limitations to the use of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to induce reversible neutropenia, a condition characterized by low levels of neutrophils in the blood, which may limit its use in combination with other myelosuppressive agents.
将来の方向性
There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 treatment. In addition, there is ongoing research into the use of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in combination with other anticancer agents, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 is a small molecule inhibitor of CDK4 and CDK6 that has shown promise as a potential therapeutic agent in cancer treatment. Its mechanism of action is well understood, and it has been extensively studied in preclinical models of cancer. While there are some limitations to its use in lab experiments, there are also several future directions for the study of N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991, including the development of more potent and selective CDK4/6 inhibitors, the identification of biomarkers for patient selection, and the exploration of its potential in other diseases.
合成法
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 was first synthesized by Pfizer researchers using a combination of organic synthesis and high-throughput screening techniques. The synthesis involves the condensation of 2,6-dimethylaniline with 4-chloro-3-nitrobenzoic acid to produce an intermediate, which is then reduced and cyclized to form the final product. The overall yield of the synthesis is approximately 20%, and the purity of the compound is typically greater than 95%.
科学的研究の応用
N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, two key regulators of the cell cycle that are frequently overexpressed in cancer cells. By inhibiting these kinases, N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 can induce cell cycle arrest and prevent cancer cells from proliferating. N-(2,6-dimethylphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide 0332991 has been shown to be effective in preclinical models of breast cancer, melanoma, and glioblastoma, and has entered clinical trials for the treatment of various cancers.
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)18(13)21-17(23)10-11-22-12-20-16-9-4-3-8-15(16)19(22)24/h3-9,12H,10-11H2,1-2H3,(H,21,23) |
InChIキー |
YOATXOPRYUJDSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
溶解性 |
48.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)